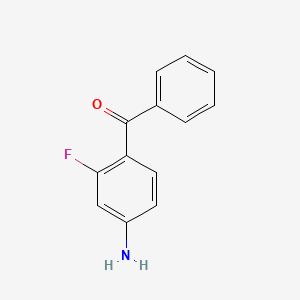
4-Amino-2-fluorobenzophenone
Cat. No. B8463949
M. Wt: 215.22 g/mol
InChI Key: ZLEFKGAGSCJDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05272163
Procedure details


To stirred 90° C. polyphosphoric acid (150 g) was added 18.32 g (15.0 mmol) of benzoic acid and 8.33 g (7.5 mmol) of 3-fluoroaniline and the bath temperature raised to 220° C. and held there for 1 hour. A solution was obtained at about 130° C. The heating bath was removed and the stirred mixture (sublimate above the solution) was treated cautiously with 60 mL of water. The mixture was stirred at 140°-155° C. for 1 hour, the heating bath removed, 50 mL of 3N HCl added, the mixture poured into 750 mL of water and filtered through a pad of Celite. The filtrate was basified with 15% sodium hydroxide and the resulting solid collected. The 1.88 g of solid was chromatographed on silica gel (methylene chloride) to yield 1.15 g (7%) of white fluffy 4-amino-2-fluorobenzophenone, mp 133°-5° C. 1H NMR (250 MHz, CDCl3): 4.20 (s, 2H, NH2) 6.33-6.50 (m, 2H, aromatic) 7.27-7.55 (m, 4H, aromatic) 7.76-7.79 (m, 2H, aromatic). MS (CI, CH4): 216 (M+1).
[Compound]
Name
polyphosphoric acid
Quantity
150 g
Type
reactant
Reaction Step One



Yield
7%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:10][C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][CH:17]=1)[NH2:14]>>[NH2:14][C:13]1[CH:15]=[CH:16][C:17]([C:1]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[O:9])=[C:11]([F:10])[CH:12]=1
|
Inputs


Step One
[Compound]
|
Name
|
polyphosphoric acid
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
18.32 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
|
Name
|
|
|
Quantity
|
8.33 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(N)C=CC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
220 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 140°-155° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A solution was obtained at about 130° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The heating bath was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the stirred mixture (sublimate above the solution) was treated cautiously with 60 mL of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the heating bath removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
50 mL of 3N HCl added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture poured into 750 mL of water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting solid collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The 1.88 g of solid was chromatographed on silica gel (methylene chloride)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(C(=O)C2=CC=CC=C2)C=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.15 g | |
| YIELD: PERCENTYIELD | 7% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
